Structural Differentiation from a Direct Methyl-Spacer Analog: Core Scaffold vs. Extended Scaffold
The target compound differs from its closest commercial analog, 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 921151-16-8), by the absence of a methylene bridge between the urea nitrogen and the thiophene ring . This structural disparity locks the thiophene-2-yl ring in a different spatial orientation relative to the tetrazole-urea pharmacophore . While direct comparative biological data for these two molecules are absent from the peer-reviewed literature, the validated scaffold of N-aryl-N'-tetrazole ureas shows that even single-atom linker modifications can abolish target binding [1]. Procurement without accounting for this specific structural feature therefore carries a high risk of obtaining a chemically distinct and biologically nonequivalent compound.
| Evidence Dimension | Molecular structure (linker length) |
|---|---|
| Target Compound Data | No methylene spacer (direct thiophen-2-yl attachment to urea N3); Molecular Formula: C₁₃H₁₈N₆OS |
| Comparator Or Baseline | One methylene spacer (thiophen-2-ylmethyl); Molecular Formula: C₁₄H₂₀N₆OS; CAS 921151-16-8 |
| Quantified Difference | Difference of one carbon (14 Da) in molecular weight; distinct connectivity confers a markedly different three-dimensional pharmacophore conformation |
| Conditions | Chemical structure comparison; no shared biological assay data available |
Why This Matters
Ensures procurement of the correct ligand geometry, as a lone methylene spacer can reorient the thiophene ring and profoundly alter target engagement.
- [1] Chucholowski, A. W., & White, A. D. (1991). U.S. Patent No. 5,073,565. Washington, DC: U.S. Patent and Trademark Office. View Source
